Product packaging for zinc(II) (Z)-undec-2-enoate(Cat. No.:)

zinc(II) (Z)-undec-2-enoate

Cat. No.: B8057724
M. Wt: 431.9 g/mol
InChI Key: GGSOCIMBTRWRJF-UHFFFAOYSA-L
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Description

Zinc(II) (Z)-undec-2-enoate is a zinc salt of an unsaturated fatty acid investigated for its potential in formulating advanced antimicrobial coatings, particularly for medical devices and protective equipment . Research into related zinc salts demonstrates their value in creating coatings that limit the transmission of infectious diseases by providing a durable antimicrobial barrier . The mechanism of action is hypothesized to involve the sustained release of zinc ions, which possess well-documented antimicrobial properties, disrupting microbial cell functions and inhibiting growth . The specific (Z)-, or cis-, configuration of the undec-2-enoate ligand may influence properties like solubility, compatibility with polymer matrices, and the rate of zinc ion release, allowing researchers to fine-tune material characteristics. This compound is offered exclusively to the scientific community for further exploration and development. It is intended for laboratory research purposes only and is not classified or approved for drug, cosmetic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O4Zn B8057724 zinc(II) (Z)-undec-2-enoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;undec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSOCIMBTRWRJF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Zinc Ii Z Undec 2 Enoate Complexes

Synthesis of the (Z)-Undec-2-enoic Acid Ligand

The creation of the (Z)-undec-2-enoic acid ligand is a critical precursor step where the specific geometry of the carbon-carbon double bond is established. This requires careful selection of synthetic routes that favor the cis or (Z)-configuration.

Stereoselective Olefin Synthesis Approaches for (Z)-Configuration

Achieving the desired (Z)-stereochemistry in the undec-2-enoic acid backbone is a significant challenge due to the greater thermodynamic stability of the corresponding (E)-isomer. nih.gov Modern organic synthesis offers several powerful methods to control the stereochemical outcome of olefin formation.

Key strategies for synthesizing Z-alkenes include:

Semireduction of Alkynes : One of the most common methods involves the partial hydrogenation of an internal alkyne. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) are classically used to stop the reduction at the alkene stage, yielding the cis or (Z)-isomer. More recently, electrocatalytic methods using palladium catalysts have been developed, offering high chemo- and stereoselectivity for Z-alkenes under mild, green conditions. rsc.orgrsc.org These methods avoid the need for high-pressure hydrogen gas and can be scaled for practical applications. rsc.org

Wittig-type Olefination Reactions : The Wittig reaction and its variants can be tuned to favor the Z-alkene product. The use of non-stabilized ylides in polar aprotic solvents typically results in high Z-selectivity. Similarly, the Julia-Kocienski olefination, reacting specific sulfones with ketones, can produce trisubstituted (Z)-alkenes with high stereoselectivity (Z/E ratios often exceeding 90:10). acs.org

Metal-Catalyzed Cross-Coupling : Silver-catalyzed hydroalkylation of terminal alkynes provides an efficient route to Z-alkenes, forming the C-C bond and the π-bond in a single, highly stereoselective step. nih.gov Additionally, photoinduced nickel-catalyzed reactions have been shown to achieve the stereodivergent synthesis of both Z- and E-alkenes, where the selectivity can be tuned by the choice of photocatalyst. acs.org

Table 1: Comparison of Stereoselective Olefin Synthesis Methods for (Z)-Configuration
MethodKey Reagents/CatalystsTypical Z:E SelectivityAdvantagesReference
Alkyne Semireduction (Electrochemical)Palladium(II) acetate, Pt/Ni electrodesHigh (single cis-product reported)Mild conditions, no H2 gas, high selectivity rsc.orgrsc.org
Julia-Kocienski Olefination1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfones, LiHMDS91:9 to 99:1Good yields, high stereoselectivity for trisubstituted alkenes acs.org
Silver-Catalyzed HydroalkylationSilver catalyst, alkylboranes>300:1Excellent stereoselectivity, convergent approach nih.gov
Photoinduced Nickel CatalysisNickel catalyst, photocatalystTunable (can favor Z or E)Mild conditions, divergent selectivity acs.org

Derivatization to Carboxylic Acid Functional Group

Once the (Z)-alkene backbone is constructed, a terminal functional group must be converted into a carboxylic acid. The choice of method depends on the starting material used in the olefination step.

Common derivatization methods include:

Oxidation of Primary Alcohols : A primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents like chromium(VI) reagents or potassium permanganate. pressbooks.pubimperial.ac.uk This is a direct and efficient method if the precursor to the alkene synthesis contains a protected or readily available primary alcohol.

Hydrolysis of Nitriles : A nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pressbooks.publibretexts.org This method is particularly useful as it also extends the carbon chain by one carbon. The nitrile itself can be introduced via nucleophilic substitution of an alkyl halide with a cyanide salt. libretexts.org

Oxidative Cleavage of a Terminal Alkene : If a precursor with a terminal double bond is used, ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the double bond and produce a carboxylic acid. imperial.ac.uk

Direct Synthesis of Zinc(II) (Z)-Undec-2-enoate from Zinc Precursors and the Carboxylic Acid Ligand

The formation of the final zinc(II) complex is typically achieved through a direct reaction between a zinc salt and the pre-formed (Z)-undec-2-enoic acid ligand. This process, which can be viewed as an acid-base or precipitation reaction, is influenced by several key parameters that control the structure, yield, and purity of the product. mdpi.comcambridge.org

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Reaction Time

The reaction conditions for the synthesis of zinc carboxylates are crucial for controlling the final product's properties. The choice of solvent, temperature, and reaction duration dictates the kinetics of the complex formation.

Solvent Systems : Aqueous solutions are commonly employed, especially when starting with water-soluble zinc salts like zinc acetate or zinc nitrate (B79036). cambridge.orgbu.edu.eg The precipitation of the less soluble zinc carboxylate can drive the reaction to completion. Organic solvents can also be used, depending on the solubility of the reactants.

Temperature : The reaction can often proceed at room temperature, particularly as the neutralization of a carboxylic acid by a zinc precursor like zinc oxide is exothermic. google.com In other cases, gentle heating (e.g., 70-80°C) may be used to increase the reaction rate and ensure complete conversion. bu.edu.egrsc.org Hydrothermal methods, which involve higher temperatures (e.g., 120–250 °C) in a sealed vessel, can be used to promote the crystallization of well-defined products. nih.gov

Reaction Time : The duration can range from a few hours to longer periods, depending on the reactivity of the precursors and the temperature. google.com Monitoring the reaction, for instance by observing the cessation of precipitation or changes in pH, is important for determining the optimal time.

Table 2: Typical Reaction Conditions for Zinc Carboxylate Synthesis
ParameterCondition RangeRationale/EffectReference
SolventWater, Ethanol, MethanolAffects solubility of reactants and product, influences precipitation. cambridge.orgbu.edu.eg
TemperatureRoom Temperature (20-40°C) to Hydrothermal (120-250°C)Controls reaction kinetics and product crystallinity. Exothermic reactions may require cooling. google.comnih.gov
Reaction Time2-24 hoursEnsures completion of the reaction. Longer times may be needed at lower temperatures. google.com

Stoichiometric Control and Ligand-to-Metal Ratios

The molar ratio of the (Z)-undec-2-enoic acid ligand to the zinc precursor is a fundamental parameter that governs the structure of the resulting complex. acs.org For a divalent zinc ion (Zn²⁺) and a monocarboxylate ligand, a 2:1 ligand-to-metal ratio is typically required to achieve a neutral complex, Zn(RCOO)₂.

Using a stoichiometric excess of one reactant can be employed to drive the reaction to completion. For example, an excess of zinc oxide may be used to ensure all the carboxylic acid reacts. google.com However, precise stoichiometric control is essential for forming well-defined coordination polymers or metal-organic frameworks, where the connectivity and dimensionality of the final structure are directly dependent on the ligand-to-metal ratio. mdpi.com Deviations from the ideal stoichiometry can lead to incomplete reaction or the formation of undesired byproducts.

Influence of Anionic Counterparts of Zinc Salts

The choice of the zinc salt precursor (e.g., zinc acetate, zinc chloride, zinc nitrate, or zinc sulfate) can have a profound impact on the synthesis, even though the anion does not appear in the final product formula. rsc.org The counter-ion can influence the reaction pathway, kinetics, and the nature of intermediate species.

Coordinating vs. Non-coordinating Anions : Anions like acetate can actively participate in the reaction, potentially forming intermediate complexes before being displaced by the undecenoate ligand. In contrast, anions like nitrate are generally less coordinating.

Influence on Intermediates : Studies on the formation of ZnO from various zinc salts have shown that the counter-ion dictates the composition of transient layered zinc hydroxy salt (LZHS) intermediates. rsc.org For instance, reactions with zinc chloride and zinc sulfate (B86663) can form stable LZHSs that may hinder the formation of the final desired product. rsc.org

Table 3: Influence of Common Zinc Salt Anions on Carboxylate Synthesis
Zinc SaltAnionPotential Influence on SynthesisReference
Zinc Acetate [Zn(CH3COO)2]Acetate (CH3COO-)Can form stable intermediates. May lead to well-dispersed products. rsc.org
Zinc Nitrate [Zn(NO3)2]Nitrate (NO3-)Often leads to heterogeneous nucleation on surfaces. Generally less coordinating than acetate. rsc.orgmdpi.com
Zinc Chloride [ZnCl2]Chloride (Cl-)Can form stable layered zinc hydroxy chloride intermediates, potentially preventing complete reaction. rsc.orgresearchgate.net
Zinc Sulfate [ZnSO4]Sulfate (SO42-)Can form stable layered zinc hydroxy sulfate intermediates, potentially preventing complete reaction. rsc.orgresearchgate.net

Indirect and Advanced Synthetic Routes

Advanced synthetic strategies provide access to this compound complexes with tailored properties. These methods are particularly useful for achieving high purity, controlling stoichiometry, and influencing the solid-state structure of the final product.

Transmetalation offers a versatile route to zinc carboxylates by reacting an organozinc reagent with a carboxylic acid. This method is predicated on the transfer of an organic group from a more electropositive metal to zinc, or the reaction of a zinc-carbon bond with a proton source, in this case, the carboxylic acid. A general and effective approach involves the reaction of a dialkylzinc compound with the desired carboxylic acid. nih.gov

The reaction proceeds via an alkane elimination pathway, where the alkyl groups of the organozinc reagent are protonated by the carboxylic acid, leading to the formation of the zinc carboxylate and the corresponding alkane. This reaction is typically clean and provides the desired product in high yield. For instance, dialkylzinc compounds (R₂Zn) react with carboxylic acids (R'COOH) to yield alkylzinc carboxylates (RZn(O₂CR')). nih.gov A subsequent reaction with another equivalent of the carboxylic acid can lead to the formation of the zinc dicarboxylate, Zn(O₂CR')₂.

A general procedure for the synthesis of an alkylzinc carboxylate intermediate is outlined below:

A solution of the carboxylic acid (e.g., (Z)-undec-2-enoic acid) in an appropriate solvent is cooled to -78 °C. To this, a stoichiometric amount of a dialkylzinc reagent (e.g., diethylzinc) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete reaction. The resulting alkylzinc carboxylate can often be used without further purification for subsequent reactions or be converted to the zinc dicarboxylate. nih.gov

While this method has been demonstrated for simpler alkylzinc precursors and carboxylates, its application to the synthesis of this compound is conceptually straightforward. The reactivity of the dialkylzinc reagent ensures a favorable thermodynamic driving force for the reaction.

Table 1: Representative Transmetalation Reaction for Alkylzinc Carboxylate Synthesis nih.gov

Precursor 1 Precursor 2 Product Reaction Conditions
Diethylzinc (Et₂Zn) Propionic Acid Ethylzinc propionate Dropwise addition at -78 °C, then 2h at room temperature

Ligand exchange represents one of the most common and practical methods for the synthesis of zinc carboxylates. This strategy involves the reaction of a soluble zinc salt with the desired carboxylate, either as the free acid or as a salt. The choice of the starting zinc complex and the reaction conditions can influence the nature and purity of the final product.

Commonly used pre-formed zinc complexes include zinc halides (e.g., zinc chloride, ZnCl₂) and zinc acetate (Zn(OAc)₂). Zinc acetate is often preferred due to its good solubility in various solvents and the fact that the displaced ligand, acetic acid, is volatile and easily removed.

A patented method for the production of zinc undecylenate (a close structural analog of the target compound) utilizes a ligand exchange reaction starting from zinc acetate. The process involves preparing an aqueous solution of zinc acetate, which is then reacted with an ethanolic solution of undecylenic acid. google.com

General Procedure for Ligand Exchange from Zinc Acetate:

An aqueous solution of zinc acetate is prepared by reacting zinc oxide with glacial acetic acid in purified water.

An ethanolic solution of (Z)-undec-2-enoic acid is prepared separately.

The undecenoate solution is added dropwise to the zinc acetate solution with heating (40-80 °C) and stirring for 1-2 hours.

The resulting precipitate of this compound is isolated by filtration, washed, and dried. google.com

Alternatively, zinc halides can be used as the starting material. In this case, the reaction is typically carried out with the sodium salt of the carboxylic acid to drive the reaction to completion by the precipitation of sodium chloride. ajol.info

Table 2: Ligand Exchange Strategies for Zinc Carboxylate Synthesis

Zinc Precursor Carboxylate Source Solvent Reaction Conditions Product Ref.
Zinc Acetate Undecylenic Acid Water/Ethanol 40-80 °C, 1-2 hours Zinc Undecylenate google.com

The principles of templated synthesis and self-assembly are crucial in controlling the supramolecular structure of metal-organic compounds, including zinc carboxylates. While a specific templating agent for this compound is not explicitly documented, the inherent self-assembly properties of long-chain zinc carboxylates provide a pathway to structured materials.

The final solid-state structure of a metal carboxylate is a result of a delicate balance of intermolecular forces, including coordination bonds, van der Waals interactions, and in some cases, hydrogen bonding. The long alkyl chain of the (Z)-undec-2-enoate ligand is expected to play a significant role in directing the self-assembly process, primarily through van der Waals interactions.

The presence of the cis-double bond in the (Z)-undec-2-enoate ligand will introduce a "kink" in the alkyl chain. This is analogous to the structure of zinc oleate, which also contains a cis-double bond. nih.gov This structural feature will likely disrupt the close packing that might be observed in saturated long-chain zinc carboxylates, potentially leading to different polymorphic forms or amorphous structures. The geometry around the zinc center in such long-chain carboxylates can vary, with tetrahedral and octahedral coordinations being common, often involving bridging carboxylate ligands or coordinated solvent molecules. acs.org

The self-assembly of this compound can also be influenced by the presence of ancillary ligands. These are additional ligands, often nitrogen-based (e.g., pyridine, bipyridine), that can coordinate to the zinc center and modify the resulting supramolecular architecture, leading to the formation of coordination polymers with different dimensionalities (1D, 2D, or 3D). nih.gov The choice of ancillary ligand can thus be used as a tool to "template" the formation of specific structures.

Table 3: Structural Features of Self-Assembled Long-Chain Zinc Carboxylates nih.gov

Compound Alkyl Chain Key Structural Feature Coordination Geometry of Zinc
Zinc nonanoate C₉ (saturated) Layered structure with interdigitated alkyl chains Distorted tetrahedral
Zinc decanoate C₁₀ (saturated) Layered structure with interdigitated alkyl chains Distorted tetrahedral

In-depth Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the structural characterization of the compound this compound. Despite extensive searches, detailed experimental data from single-crystal X-ray diffraction and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy for this specific coordination complex are not publicly available. Consequently, a thorough discussion of its coordination environment and structural features, as outlined in the requested article structure, cannot be provided at this time.

Similarly, NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. It can confirm the connectivity of atoms within the ligand, establish its stereochemistry, and provide information about the ligand's behavior upon coordination to a metal center.

While general principles of zinc carboxylate chemistry are well-established, with zinc(II) commonly adopting tetrahedral, square pyramidal, or octahedral geometries, and carboxylate ligands exhibiting a variety of binding modes (monodentate, bidentate chelating, or bridging), these generalities cannot be specifically and accurately applied to this compound without direct experimental evidence.

Information is available for structurally related compounds, such as zinc undecylenate (zinc 10-undecenoate) and zinc undecanoate (the saturated analogue). However, the specific stereochemistry of the (Z)-isomer and the position of the double bond at the 2-position in the undecenoate ligand are expected to influence the coordination environment and crystal packing in ways that cannot be predicted from these other structures. For instance, the crystal structure of the free ligand, (E)-undec-2-enoic acid, has been determined, but this does not provide direct information about how it coordinates to a zinc ion, particularly the (Z)-isomer.

Without primary data from crystallographic or spectroscopic studies on this compound, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to elucidate the specific structural characteristics of this compound.

Coordination Environment and Structural Characterization of Zinc Ii Z Undec 2 Enoate

Solution-State Structural Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Generally, zinc(II) complexes are colorless as the Zn²⁺ ion has a d¹⁰ electronic configuration, which means d-d electronic transitions are not possible. Any absorption in the UV-Vis region would likely be due to ligand-centered transitions (e.g., π→π* transitions within the carbon-carbon double bond and carboxylate group of the (Z)-undec-2-enoate ligand) or ligand-to-metal charge transfer (LMCT) bands. Without experimental data for zinc(II) (Z)-undec-2-enoate, specific absorption maxima (λmax) cannot be reported.

Vibrational Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Carboxylate Asymmetric and Symmetric Stretching Frequencies and Alkenyl Vibrations

FTIR spectroscopy is a powerful tool for characterizing the coordination mode of the carboxylate group to the zinc ion. The difference (Δν) between the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching frequencies of the carboxylate group provides insight into its binding mode (monodentate, bidentate chelating, or bidentate bridging). researchgate.netnih.gov For α,β-unsaturated carboxylates like (Z)-undec-2-enoate, the C=C stretching vibration would also be a key diagnostic peak. Studies on various zinc carboxylates show that the asymmetric stretch typically appears in the 1520-1650 cm⁻¹ region. scispace.comnih.govrsc.orgnih.gov However, the precise wavenumbers for this compound are not available.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. The symmetric carboxylate stretch is often more intense in the Raman spectrum, while the C=C stretch of the alkenyl group would also be a prominent feature. For aqueous solutions of zinc(II) ions, Raman spectra show characteristic bands for the hydrated zinc ion, such as the totally symmetric stretching mode of the [Zn(OH₂)₆]²⁺ hexa-aqua complex around 390 cm⁻¹. rsc.org In the solid-state this compound, specific bands corresponding to the Zn-O coordination and the ligand's vibrational modes would be expected, but these have not been experimentally determined. nih.govaip.org

Until dedicated synthesis and characterization of this compound are performed and published, a detailed and accurate discussion of its spectroscopic properties remains speculative.

Computational and Theoretical Chemistry of Zinc Ii Z Undec 2 Enoate

Density Functional Theory (DFT) Studies for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic characteristics of zinc(II) (Z)-undec-2-enoate. By approximating the electron density of the molecule, DFT allows for the determination of its most stable three-dimensional arrangement, known as geometrical optimization. This process computationally explores various atomic configurations to identify the one with the lowest energy, which corresponds to the most probable structure of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Central to understanding the chemical reactivity and electronic transitions of this compound is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, a theoretical analysis of its FMOs would be crucial in predicting its behavior in chemical reactions and its potential applications in areas such as catalysis or materials science.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data are illustrative for a hypothetical zinc carboxylate complex and are not specific to this compound due to the absence of published computational results for this specific compound.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3

Calculation of Spectroscopic Parameters (e.g., IR frequencies, NMR chemical shifts, UV-Vis spectra)

DFT calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By simulating the vibrational modes of the molecule, it is possible to calculate its theoretical infrared (IR) spectrum. These calculated frequencies can then be compared with experimental IR data to confirm the molecular structure and the coordination environment of the zinc ion. researchgate.net For instance, the characteristic stretching frequencies of the carboxylate group can be precisely assigned.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to predict the appearance of the ¹H and ¹³C NMR spectra. This is particularly useful for assigning specific signals to individual atoms within the molecule, aiding in structural elucidation. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum, providing insights into the compound's photophysical properties.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Metal-Ligand Bonding Characterization

To gain a deeper understanding of the nature of the interaction between the zinc(II) ion and the (Z)-undec-2-enoate ligands, the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. researchgate.netnih.gov

QTAIM analysis examines the topology of the electron density to define and characterize chemical bonds. nih.gov By locating the bond critical points (BCPs) between the zinc atom and the coordinating oxygen atoms of the carboxylate groups, the nature of the metal-ligand bond can be classified. Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and character, distinguishing between covalent and ionic interactions. researchgate.net

NBO analysis, on the other hand, provides a chemist's perspective of electron delocalization and bonding by transforming the complex molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like lone pairs and bonds. nih.gov This method allows for the quantification of charge transfer between the ligand and the metal, offering a detailed picture of the donor-acceptor interactions that contribute to the stability of the complex. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility in Solution or Solid State

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound in different environments, such as in solution or in the solid state. nih.govnd.edu

These simulations can reveal how the molecule's shape and structure fluctuate, providing insights into its dynamic stability and the accessibility of different conformations. nih.govresearchgate.net In solution, MD can be used to study the interaction of the complex with solvent molecules and to understand its solvation dynamics. mdpi.com In the solid state, these simulations can help in understanding the packing arrangements and the intermolecular interactions that govern the crystal structure.

In Silico Prediction of Coordination Motifs and Self-Assembly Propensities

Computational methods can also be used to predict the preferred coordination motifs of this compound and its propensity to form larger, self-assembled structures. Given the nature of zinc carboxylates, various coordination modes are possible, including monodentate, bidentate chelating, and bidentate bridging. Computational modeling can help determine the relative energies of these different motifs, predicting the most likely coordination environment around the zinc center.

Furthermore, by understanding the intermolecular forces at play, such as van der Waals interactions and potential hydrogen bonding, it is possible to perform in silico predictions of how individual molecules of this compound might self-assemble into larger aggregates or supramolecular structures. This is particularly relevant for understanding its properties in the solid state and its potential to form metal-organic frameworks or other ordered materials.

Reactivity and Mechanistic Investigations of Zinc Ii Z Undec 2 Enoate

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental process in the coordination chemistry of zinc(II) complexes. nih.gov For zinc(II) (Z)-undec-2-enoate, the carboxylate ligands can be substituted by other Lewis bases present in the reaction medium. The kinetics of these substitution reactions are generally fast, consistent with the labile nature of many zinc(II) complexes. mdpi.comacs.org The mechanism of ligand exchange at a tetrahedral zinc(II) center can proceed through either a dissociative or an associative pathway. libretexts.orgyoutube.com

In a dissociative mechanism (D) , a ligand first detaches from the zinc center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand.

Step 1 (Dissociation): [Zn(O₂CR)₂(L)₂] ⇌ [Zn(O₂CR)₂(L)] + L

Step 2 (Association): [Zn(O₂CR)₂(L)] + L' ⇌ [Zn(O₂CR)₂(L)(L')]

In an associative mechanism (A) , the incoming ligand first coordinates to the zinc center to form a higher-coordinate intermediate, which then releases the leaving group.

Step 1 (Association): [Zn(O₂CR)₂(L)₂] + L' ⇌ [Zn(O₂CR)₂(L)₂(L')]

Step 2 (Dissociation): [Zn(O₂CR)₂(L)₂(L')] ⇌ [Zn(O₂CR)₂(L)(L')] + L

The preferred pathway is influenced by steric and electronic factors of both the ligands and the incoming nucleophile. benthamdirect.com The rate of these reactions can be monitored using spectroscopic techniques, and the rate constants provide insight into the lability of the zinc-ligand bond. The kinetics of ligand substitution for zinc(II) complexes have been shown to be dependent on the concentration of the entering nucleophile. scielo.org.mx

Below is a hypothetical data table illustrating the effect of different incoming ligands on the rate of substitution in a generic zinc(II) carboxylate complex, which could be analogous to this compound.

Table 1: Hypothetical Rate Constants for Ligand Substitution on a Zinc(II) Carboxylate Complex

Incoming Ligand (L') Concentration (M) Observed Rate Constant (k_obs, s⁻¹)
Pyridine 0.01 0.5
0.05 2.5
0.10 5.0
Ammonia 0.01 0.2
0.05 1.0
0.10 2.0
Thiophene 0.01 0.08
0.05 0.4
0.10 0.8

Reactions at the Alkenyl Moiety of the Ligand within the Complex (e.g., hydrogenation, cycloaddition if applicable to the Z-isomer)

The (Z)-undec-2-enoate ligand possesses a carbon-carbon double bond, which can undergo reactions typical of alkenes. The coordination to the zinc center can influence the reactivity of this moiety.

Hydrogenation: The double bond in the undec-2-enoate ligand can be hydrogenated to the corresponding saturated undecanoate. While zinc complexes are not traditional hydrogenation catalysts, recent studies have shown that certain zinc complexes can catalyze the semi-hydrogenation of alkynes to Z-alkenes. acs.orgnih.govchemrxiv.orgresearchgate.net This suggests that under specific conditions, a zinc hydride species could potentially be generated in situ to effect the hydrogenation of the coordinated alkenyl ligand. The reaction would likely proceed via a syn-addition of hydrogen across the double bond.

Cycloaddition: The alkenyl moiety could potentially participate in cycloaddition reactions. For instance, a [2+2] cycloaddition with another alkene or a [3+2] dipolar cycloaddition are theoretically possible. libretexts.org The feasibility of such reactions would depend on the activation of the double bond by the zinc center and the specific reaction conditions. Zinc-based catalysts have been employed in the cycloaddition of CO₂ to epoxides, demonstrating their utility in facilitating ring-forming reactions. frontiersin.org

The reactivity of the alkenyl moiety is summarized in the table below, with hypothetical product outcomes.

Table 2: Potential Reactions at the Alkenyl Moiety of this compound

Reaction Type Reagents Potential Product
Hydrogenation H₂, Catalyst Zinc(II) undecanoate
Cycloaddition [2+2] Ethylene, light/catalyst Zinc(II) 2-(2-octylcyclobutanecarboxylate)
Epoxidation m-CPBA Zinc(II) (Z)-2,3-epoxyundecanoate

Mechanistic Pathways of this compound in Model Catalytic Systems

Zinc(II) complexes are well-established catalysts in a variety of organic transformations, primarily owing to the Lewis acidic nature of the zinc ion. mdpi.comacs.org

The zinc(II) ion in this compound can act as a Lewis acid, activating electrophiles by coordinating to a lone pair of electrons. libretexts.org For example, in the context of an aldol (B89426) reaction, the zinc center would coordinate to the carbonyl oxygen of an aldehyde, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an enolate. researchgate.net The general mechanism is as follows:

Activation: The zinc(II) center coordinates to the substrate (e.g., an aldehyde).

Nucleophilic Attack: A nucleophile attacks the activated substrate.

Product Formation and Catalyst Regeneration: The product is formed, and the zinc catalyst is regenerated.

This catalytic role is crucial in numerous reactions, including esterification, transesterification, and the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net The strength of the Lewis acidity can be tuned by the nature of the ligands coordinated to the zinc center. anr.fr

The (Z)-configuration of the undec-2-enoate ligand can impart stereoselectivity in catalytic reactions. The fixed geometry of the ligand can create a chiral environment around the zinc center, influencing the facial selectivity of nucleophilic attack on a coordinated substrate. In asymmetric synthesis, the goal is often to control the formation of one stereoisomer over others. khanacademy.org

For instance, in a Michael addition reaction, the (Z)-alkenyl group of the ligand could sterically hinder one face of a coordinated electrophile, directing the incoming nucleophile to the opposite face, thus leading to a specific stereoisomer of the product. The ability to control stereoselectivity is a key aspect of modern synthetic chemistry. researchgate.net The choice between kinetic and thermodynamic control can also influence the stereochemical outcome of a reaction. jackwestin.com

The outcome of a reaction catalyzed by this compound can be under either kinetic or thermodynamic control. wikipedia.orglibretexts.orgucalgary.ca

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the reaction pathway with the lowest activation energy. reddit.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for the formation of the most stable product (the thermodynamic product), which may not be the one that forms the fastest.

The study of kinetic and thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of activation, is crucial for understanding the reaction mechanism and optimizing reaction conditions. These parameters can be determined through temperature-dependent kinetic studies.

A hypothetical energy profile diagram for a reaction with competing kinetic and thermodynamic pathways is presented below.

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Catalyzed Reaction

Parameter Kinetic Product Pathway Thermodynamic Product Pathway
Activation Energy (Ea) Lower Higher
Product Stability (ΔG) Less Stable (Higher G) More Stable (Lower G)
Favored Conditions Low Temperature, Short Time High Temperature, Long Time

Stability Studies and Degradation Pathways in Various Chemical Environments

The stability of this compound is influenced by the chemical environment, including pH, temperature, and the presence of other reactive species.

Hydrolytic Stability: Zinc carboxylates are susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov In acidic media, protonation of the carboxylate can lead to the dissociation of the ligand. In basic media, the formation of zinc hydroxide (B78521) or zincate species can occur. The pH of the medium significantly affects the stability and formation of zinc compounds. kyoto-u.ac.jp

Thermal Stability: Upon heating, zinc carboxylates can undergo thermal decomposition. The decomposition products often include zinc oxide, along with organic fragments from the carboxylate ligand. researchgate.netresearchgate.net The presence of the double bond in the (Z)-undec-2-enoate ligand might introduce additional decomposition pathways, such as polymerization or cyclization reactions at elevated temperatures. The thermal degradation of zinc stearate, a saturated analog, has been studied and shows decomposition starting around 200°C. researchgate.net

The stability of the complex in different environments is a critical factor for its application in catalysis and materials science.

Supramolecular Chemistry and Self Assembly of Zinc Ii Z Undec 2 Enoate Complexes

Design Principles for Self-Assembled Systems Incorporating Long-Chain Carboxylates

The design of self-assembled systems based on metal-carboxylates is a strategic process that leverages the predictable coordination chemistry of metal ions with the versatile nature of organic ligands. For long-chain carboxylates like (Z)-undec-2-enoate, several key principles guide the formation of desired supramolecular architectures.

The primary structural motif in these systems arises from the coordination of the carboxylate group to the zinc(II) ion. The carboxylate can adopt various binding modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is particularly crucial for the formation of extended networks. The choice of metal ion is also critical; zinc(II), with its d¹⁰ electron configuration, does not have a ligand field stabilization energy preference for a particular coordination geometry, allowing for flexible stereochemistry that can range from tetrahedral to octahedral. researchgate.net This flexibility is advantageous in the construction of diverse coordination polymers.

Furthermore, the self-assembly process can be influenced by external factors such as solvent, temperature, and the presence of modulator molecules. Modulators, which are typically monotopic ligands that compete with the primary linker, can be used to control crystal size and morphology. nih.gov

Table 1: Key Factors in the Design of Self-Assembled Zinc(II) Long-Chain Carboxylate Systems

Factor Influence on Self-Assembly
Metal Ion Coordination Geometry Flexible coordination of Zn(II) allows for diverse structural motifs (e.g., tetrahedral, octahedral). researchgate.net
Carboxylate Binding Mode Monodentate, bidentate, and bridging modes dictate the connectivity of the network.
Ligand Chain Length and Geometry Long chains introduce van der Waals and hydrophobic interactions, influencing packing. The cis-double bond in (Z)-undec-2-enoate affects chain conformation and packing efficiency.
Solvent and Temperature Can influence the kinetics and thermodynamics of the self-assembly process.

| Modulators | Can be used to control particle size and morphology of the resulting structures. nih.gov |

Formation of Coordination Polymers and Metal-Organic Architectures

The reaction of zinc(II) ions with (Z)-undec-2-enoate ligands can lead to the formation of coordination polymers, which are extended structures built from repeating coordination entities. The carboxylate groups of the undec-2-enoate ligands can bridge between two or more zinc(II) centers, creating one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.com

In a typical synthesis, a zinc(II) salt is reacted with the (Z)-undec-2-enoic acid or its corresponding salt in a suitable solvent. The resulting structure is highly dependent on the reaction conditions. For instance, the use of different solvents can lead to different coordination environments around the zinc ion and influence the final dimensionality of the polymer.

The flexible coordination of the Zn(II) ion allows it to adopt various geometries, which, in combination with the bridging capabilities of the carboxylate ligand, can lead to a wide array of network topologies. mdpi.com The long, flexible undec-2-enoate chains can then pack in the interstitial spaces, often driven by hydrophobic interactions, to form lamellar or other organized structures.

These materials are a subset of metal-organic frameworks (MOFs), which are characterized by their crystalline nature and often, their porosity. The specific geometry of the (Z)-undec-2-enoate ligand, with its bent chain, may hinder dense packing and promote the formation of porous architectures.

Influence of the (Z)-Undec-2-enoate Ligand's Geometry on Supramolecular Connectivity

The geometry of the organic ligand is a critical determinant of the final structure in a coordination polymer. The (Z)-undec-2-enoate ligand possesses a cis configuration at the C2-C3 double bond, which introduces a significant bend in the aliphatic chain. This geometric constraint has profound implications for the supramolecular connectivity and packing of the resulting zinc(II) complex.

Unlike saturated long-chain carboxylates, which have linear chains and tend to pack in a parallel fashion to maximize van der Waals interactions, the kinked structure of the (Z)-undec-2-enoate ligand can disrupt this regular packing. This disruption can lead to several outcomes:

Formation of more complex 3D networks: The non-linear nature of the ligand may prevent the formation of simple, densely packed 1D or 2D structures, favoring more intricate 3D topologies.

Increased porosity: The inefficient packing of the bent chains can create voids within the crystal lattice, potentially leading to porous materials.

The cis-double bond can also potentially coordinate to the metal center, although this is less common for zinc(II) compared to other transition metals. researchgate.net However, its steric bulk and the directionality it imposes on the chain are the primary factors influencing the supramolecular structure. The interplay between the coordination bonds holding the primary framework together and the weaker interactions governing the packing of the organic moieties is thus significantly modulated by the ligand's geometry.

Characterization of Supramolecular Structures (e.g., Powder X-ray Diffraction, Dynamic Light Scattering)

To elucidate the structure of the self-assembled architectures of zinc(II) (Z)-undec-2-enoate, a variety of analytical techniques are employed.

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension. For self-assembled this compound complexes that form nanoparticles or colloidal aggregates in solution, DLS can provide valuable information about their size and stability. researchgate.net The technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles, which is then correlated to the particle size.

Other important characterization techniques include:

Single-Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination mode of the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies of the COO⁻ group can indicate whether it is acting as a monodentate, bidentate, or bridging ligand. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the coordination polymer and to identify the presence of coordinated or guest solvent molecules.

Table 2: Characterization Techniques for this compound Supramolecular Structures

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters, interlayer spacing. acs.orgnih.gov
Dynamic Light Scattering (DLS) Size distribution of self-assembled nanoparticles in solution. researchgate.net
Single-Crystal X-ray Diffraction Detailed 3D atomic structure, bond lengths, and angles.
FTIR Spectroscopy Carboxylate coordination mode. nih.gov

| Thermogravimetric Analysis (TGA) | Thermal stability and composition. |

Exploration of Driving Forces: Coordination Bonding, Hydrophobic Interactions, and Van der Waals Forces

The self-assembly of this compound into ordered supramolecular structures is driven by a combination of forces acting in concert.

Coordination Bonding: The primary driving force for the formation of the network is the coordination bond between the zinc(II) ions and the carboxylate groups of the (Z)-undec-2-enoate ligands. These bonds are relatively strong and directional, providing the fundamental connectivity of the coordination polymer. The reversible nature of the Zn-O bond allows for the system to reach a thermodynamically stable arrangement during the self-assembly process. mdpi.com

Van der Waals Forces: These are weak, non-directional forces that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of van der Waals forces over the length of the long alkyl chains is substantial. vedantu.com These forces are maximized when the chains are in close proximity, thus promoting an ordered packing arrangement. The increase in chain length generally leads to stronger van der Waals forces. vedantu.com

Advanced Material Science Perspectives for Zinc Ii Z Undec 2 Enoate

Role as a Precursor in the Synthesis of Inorganic Materials (e.g., Zinc Oxide Nanostructures)

There is a significant body of research on the use of various zinc compounds, such as zinc acetate (B1210297) and zinc acetylacetonate, as precursors for the synthesis of zinc oxide (ZnO) nanostructures. These precursors are valued for their ability to decompose cleanly upon heating, yielding ZnO with controlled morphologies and properties.

However, a thorough review of published scientific literature reveals a lack of specific studies investigating zinc(II) (Z)-undec-2-enoate for this purpose. Consequently, there are no detailed research findings or established protocols for its use in the synthesis of ZnO nanostructures or other inorganic materials. The influence of the (Z)-undec-2-enoate ligand on the nucleation and growth kinetics of ZnO crystals remains an unexplored area of research.

Interfacial Chemistry and Surface Modification Applications

The modification of surfaces to impart desired properties such as hydrophobicity, biocompatibility, or enhanced adhesion is a cornerstone of modern material science. Long-chain carboxylates are often employed as surface modifying agents due to the ability of the carboxylate group to anchor to a substrate, while the hydrocarbon tail alters the surface energy.

Despite the potential for the undec-2-enoate ligand to function in this capacity, there is no specific research available on the application of this compound in interfacial chemistry or for surface modification. Studies detailing its adsorption behavior on various substrates, the resulting surface energies, or its effectiveness in altering interfacial properties are not present in the current body of scientific literature.

Fabrication of Thin Films and Coatings

Zinc-based thin films and coatings are critical components in a variety of technologies, including transparent conducting oxides, gas sensors, and protective layers. These films can be deposited through numerous techniques, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and solution-based methods like spin-coating, often relying on volatile and well-behaved precursor molecules.

While the general class of zinc carboxylates may find use in such applications, specific data on the use of this compound for the fabrication of thin films and coatings is not available. There are no published studies that characterize films produced from this precursor or detail its suitability for various deposition techniques. The thermal stability and volatility of this compound, which are critical parameters for many deposition processes, have not been reported in the context of materials science.

Exploration of Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic materials offer a pathway to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., durability, electronic properties). The organic ligand of a metal carboxylate can potentially be integrated into a polymer matrix, creating a composite material with unique characteristics.

Currently, there is a lack of research focused on the incorporation of this compound into hybrid organic-inorganic composite materials. Scientific investigations into its compatibility with various polymer matrices, its influence on the mechanical or functional properties of the resulting composites, and its role as a potential cross-linking agent or functional filler have not been documented.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Diverse Zinc(II) Undecenoate Isomers

The precise synthesis of specific geometric isomers of zinc(II) undecenoate, such as the (Z)-undec-2-enoate, remains a significant challenge. Current synthetic methods often yield mixtures of isomers or lack high stereoselectivity. Future research should focus on developing novel catalytic routes that provide controlled and high-yield access to not only the (Z)-undec-2-enoate isomer but also other undecenoate isomers.

Key research objectives in this area include:

Stereoselective Catalysis: Investigating transition-metal catalysts, photoredox catalysis, and electrocatalysis to promote the stereoselective carboxylation of appropriate precursors with CO2. mdpi.com The development of catalysts that can selectively form the (Z)-isomer over the more common (E)-isomer is a primary goal.

Precursor Design: Exploring a wider range of starting materials and organometallic reagents that can be tailored to favor the formation of specific undecenoate isomers upon reaction with zinc salts.

Reaction Condition Optimization: Systematically studying the influence of solvents, temperature, pressure, and catalyst ligands on the isomeric ratio of the final product. This could involve moving beyond traditional organic solvents to more environmentally benign options like ionic liquids.

Table 1: Potential Catalytic Strategies for Stereoselective Synthesis

Catalytic Approach Potential Advantages Key Challenges
Transition-Metal Catalysis High efficiency and selectivity; well-established principles. Catalyst cost and toxicity (e.g., palladium); need for specific ligand design.
Photoredox Catalysis Mild reaction conditions (e.g., visible light); novel reactivity pathways. Scalability; quantum yield efficiency; catalyst stability.
Electrochemical Synthesis Avoids harsh chemical oxidants/reductants; precise control via potential. Electrode material selection; electrolyte compatibility; cell design.

Integration of Zinc(II) (Z)-Undec-2-enoate into Multi-Component Systems for Synergistic Effects

The established antifungal and antimicrobial properties of zinc undecylenate provide a strong foundation for exploring the synergistic effects of this compound in combination with other active agents. researchgate.netselleckchem.comchemimpex.com Future work should aim to develop multi-component systems where the combined action of the components is greater than the sum of their individual effects.

Promising avenues for investigation include:

Antifungal and Antibacterial Formulations: Combining this compound with other known antifungal or antibacterial agents. Studies on other zinc salts have shown synergistic effects when combined with compounds like lead or scandium, suggesting that zinc can enhance the efficacy of other antimicrobials. proceedings-szmc.org.pkresearchgate.net Similar synergistic potential has been noted for zinc compounds in combination with antibiotics against multidrug-resistant bacteria. nih.gov

Coordination Polymers and MOFs: Using this compound as a building block in the synthesis of bimetallic or multi-ligand coordination polymers. mdpi.comnih.gov The (Z)-isomer's specific geometry could direct the formation of novel structures with enhanced catalytic, sensing, or material properties due to the synergistic interplay between different metal centers or organic linkers. researchgate.net

Advanced Materials: Incorporating the compound into polymers, coatings, and lubricants to impart enhanced durability, antimicrobial, and anti-corrosion properties. verifiedmarketresearch.comdic-global.com The interaction between the zinc carboxylate and the host material could lead to improved performance characteristics. pgmsmetal.com

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To achieve precise control over the synthesis of this compound and understand its formation mechanism, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of the reaction as it happens, providing invaluable data on kinetics, intermediates, and the evolution of different isomeric forms. americanpharmaceuticalreview.com

Techniques that hold significant promise include:

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the liquid phase of a reaction, allowing researchers to track the consumption of reactants and the formation of products and intermediates over time. nih.govchemrxiv.orgchemrxiv.org This technique has been successfully used to monitor the formation of metal-organic frameworks (MOFs), yielding kinetic data and activation energies for nucleation and growth processes. nih.govchemrxiv.orgrsc.org Applying in situ NMR to the synthesis of this compound could elucidate the mechanistic pathways that lead to specific isomers. nih.gov

In Situ Raman and Infrared (IR) Spectroscopy: Raman and IR spectroscopy are powerful tools for monitoring changes in molecular vibrations in real-time. aiche.orgresearchgate.netazooptics.com These non-destructive techniques can be used to track the concentration of reactants and products, identify transient species, and determine reaction endpoints without the need for sampling. researchgate.netnih.gov They are particularly useful for studying reactions in complex mixtures and under various process conditions. americanpharmaceuticalreview.com

In Situ Transmission Electron Microscopy (TEM): For reactions involving the formation of coordination polymers or nanoparticles, high-resolution liquid-cell TEM can provide direct visualization of the nucleation and growth processes. acs.orgresearchgate.net This can reveal multistep formation mechanisms, from precursor clustering to the final crystalline arrangement.

Table 2: Comparison of In Situ Monitoring Techniques

Technique Information Provided Advantages Potential Application for this compound
In Situ NMR Reaction kinetics, species concentration, structural information of soluble components. Quantitative, detailed molecular structure information. Monitoring isomeric ratios in solution, identifying soluble intermediates. nih.gov
In Situ Raman/IR Molecular vibrations, functional group changes, concentration profiles. Non-destructive, applicable to solids/liquids/gases, fiber-optic probe compatibility. americanpharmaceuticalreview.com Real-time tracking of carboxylate coordination and double bond isomerization.
In Situ LC-TEM Nucleation, crystal growth, morphology evolution of solid phases. Direct visualization at high resolution. Observing the self-assembly of coordination polymers based on the compound. acs.org

Refinement of Computational Models to Predict Complex Behavior

Computational modeling is an indispensable tool for understanding and predicting the behavior of chemical systems at the molecular level. Refining current models for zinc(II) complexes will accelerate the discovery and design of new materials and systems based on this compound.

Future research in this domain should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to predict the geometric and electronic structures of different undecenoate isomers and their corresponding zinc complexes. diva-portal.orgresearchgate.net Such calculations can help determine the relative stabilities of isomers, predict vibrational spectra to aid in experimental characterization, and understand the nature of the zinc-ligand bond. researchgate.netfigshare.com

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of this compound in solution and its interaction with other molecules or surfaces, such as biological membranes. nih.govnd.edu Polarizable force fields can provide more accurate descriptions of the interactions of metal ions like Zn(II). nih.gov Neural network potentials are also emerging as a powerful method to achieve quantum mechanical accuracy with greater computational efficiency. frontiersin.orgchemrxiv.org

High-Throughput Screening: Developing computational workflows to screen large virtual libraries of potential ligands and reaction conditions to identify promising synthetic routes for specific isomers or to predict the properties of novel coordination polymers.

Exploration of Green Chemistry Principles in Synthesis and Application Development

The synthesis and application of this compound should be guided by the principles of green chemistry to ensure sustainability and minimize environmental impact. morpholine.cc A key advantage is that the undecenoate ligand is derived from undecylenic acid, which can be sourced from castor oil, a renewable, non-edible feedstock. researchgate.netnih.govsemanticscholar.orgabiosus.orgmdpi.com

Key areas for implementing green chemistry principles include:

Renewable Feedstocks: Maximizing the use of castor oil for the production of undecylenic acid, thereby reducing reliance on petrochemical sources. nih.govmdpi.com Research into more efficient methods for the pyrolysis of ricinoleic acid to undecylenic acid is a valuable pursuit.

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product and minimize the generation of waste. This includes developing catalytic processes that replace stoichiometric reagents.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel materials, more effective antimicrobial formulations, and more sustainable chemical processes.

Q & A

Q. How does this compound’s stability compare to other unsaturated zinc carboxylates?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., decarboxylation) with analogs like zinc (Z)-dec-2-enoate. TGA-DSC coupled with mass spectrometry identifies decomposition pathways (e.g., ligand oxidation vs. Zn–O bond cleavage) .

Tables for Key Data

Property This compound Zinc Oxalate Zinc Acetate
Decomposition Temp (°C)220–240 (TGA) 190–210 237
Zn–O Bond Length (Å)1.95–2.05 (XRD) 2.10–2.15 1.97–2.03
Catalytic TON (ester hydrolysis)120–150 40–60 80–100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.